

An In-depth Technical Guide to the Solubility and Stability of Z1078601926

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Compound of Interest		
Compound Name:	Z1078601926	
Cat. No.:	B7568919	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Compound Identification:

Systematic Name: 1-[4-(acryloylamino)phenyl]-4-(methylsulfonyl)piperazine

• Reference ID: **Z1078601926**

CAS Number: 1078601-92-6

Molecular Formula: C16H17N3O4S

Molecular Weight: 347.39 g/mol

Introduction

Z1078601926, identified as 1-[4-(acryloylamino)phenyl]-4-(methylsulfonyl)piperazine, is a molecule that has been investigated in clinical trials for various oncological indications, including solid tumors, lymphoma, leukemia, myeloma, and breast cancer. The development of any small molecule therapeutic critically depends on a thorough understanding of its physicochemical properties, primarily its solubility and stability. These parameters influence bioavailability, formulation development, storage conditions, and ultimately, the safety and efficacy of the drug product.



This technical guide provides a comprehensive framework for evaluating the solubility and stability of **Z1078601926**. While specific experimental data for this compound is not publicly available, this document outlines detailed experimental protocols and workflows that can be employed by researchers to generate this critical information.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. The following section details methodologies for determining both the kinetic and thermodynamic solubility of **Z1078601926**.

Experimental Protocols

2.1.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.

- Objective: To determine the saturation concentration of **Z1078601926** in a given solvent at equilibrium.
- Materials:
 - Z1078601926 (crystalline solid)
 - Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, DMSO)
 - Vials with screw caps
 - Shaking incubator or orbital shaker
 - Centrifuge
 - High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector



• Procedure:

- Add an excess amount of solid Z1078601926 to a vial containing a known volume of the desired solvent.
- Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- After incubation, visually inspect the samples to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant.
- Dilute the supernatant with an appropriate solvent and analyze the concentration of Z1078601926 using a validated HPLC method.
- The determined concentration represents the thermodynamic solubility.

2.1.2. Kinetic Solubility Determination (High-Throughput Screening Method)

This method provides a rapid assessment of solubility from a stock solution, often used in early drug discovery.

- Objective: To determine the concentration at which Z1078601926 precipitates from a supersaturated solution.
- Materials:
 - Z1078601926
 - Dimethyl sulfoxide (DMSO)
 - Aqueous buffer (e.g., PBS pH 7.4)



- 96-well microplates
- Plate reader capable of nephelometry or UV-Vis spectroscopy
- Procedure:
 - Prepare a high-concentration stock solution of **Z1078601926** in DMSO (e.g., 10 mM).
 - In a 96-well plate, serially dilute the stock solution with the aqueous buffer.
 - Allow the plate to equilibrate at room temperature for a defined period (e.g., 1-2 hours).
 - Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis plate reader.
 - The concentration at which a significant increase in turbidity or a sharp change in absorbance is observed is considered the kinetic solubility.

Data Presentation

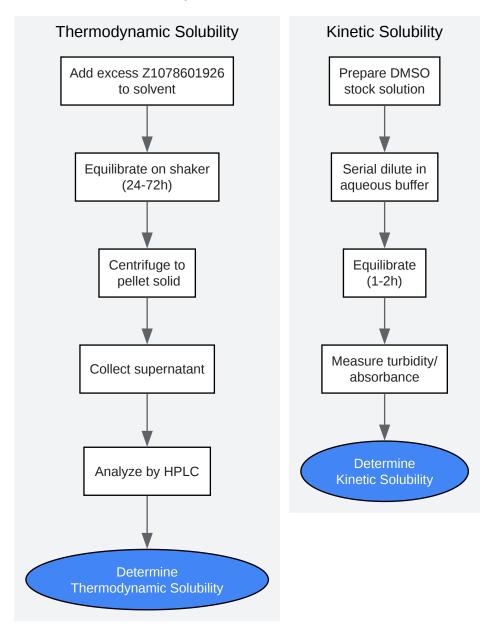
The results from the solubility experiments should be summarized in a clear and concise table.

Solvent System	Temperature (°C)	Solubility Type	Solubility (μg/mL)	Solubility (μM)
Water	25	Thermodynamic	Experimental Value	Calculated Value
PBS (pH 5.0)	37	Thermodynamic	Experimental Value	Calculated Value
PBS (pH 7.4)	37	Thermodynamic	Experimental Value	Calculated Value
5% DMSO in PBS (pH 7.4)	25	Kinetic	Experimental Value	Calculated Value
Ethanol	25	Thermodynamic	Experimental Value	Calculated Value



Experimental Workflow Diagram

Solubility Determination Workflow



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Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Stability Assessment



Evaluating the chemical stability of **Z1078601926** is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.

Experimental Protocols

3.1.1. Solid-State Stability

- Objective: To assess the stability of Z1078601926 in its solid form under various stress conditions.
- Materials:
 - Z1078601926 (solid)
 - Controlled environment stability chambers
 - HPLC system
- Procedure:
 - Aliquot solid Z1078601926 into vials.
 - Expose the samples to a range of conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH, photostability).
 - At specified time points (e.g., 0, 1, 3, 6 months), withdraw a sample.
 - Dissolve the sample in a suitable solvent.
 - Analyze the sample by a stability-indicating HPLC method to determine the purity of Z1078601926 and quantify any degradation products.

3.1.2. Solution-State Stability

- Objective: To evaluate the stability of Z1078601926 in solution under different pH and temperature conditions.
- Materials:



o Z1078601926

- Buffers of various pH values (e.g., pH 2, 7, 9)
- HPLC system
- Procedure:
 - Prepare solutions of **Z1078601926** in the selected buffers at a known concentration.
 - Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).
 - At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
 - Analyze the samples by a stability-indicating HPLC method to measure the remaining concentration of Z1078601926 and identify any degradants.

Data Presentation

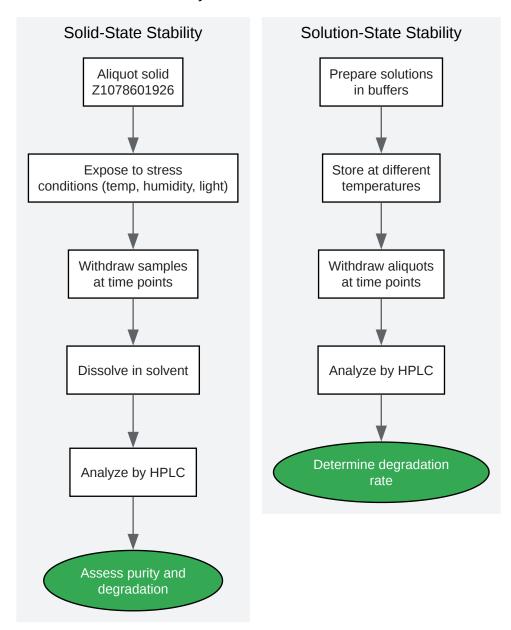
Stability data should be presented in a tabular format, clearly indicating the conditions and the percentage of the parent compound remaining.

% Z1078601926 Remaining	Major Degradants (%)
Experimental Value	Experimental Value
Experimental Value	Experimental Value
Experimental Value	Experimental Value
Experimental Value	Experimental Value
Experimental Value	Experimental Value
Experimental Value	Experimental Value
	Experimental Value Experimental Value Experimental Value Experimental Value Experimental Value Experimental Value



Experimental Workflow Diagram

Stability Assessment Workflow



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Caption: Workflow for Solid-State and Solution-State Stability Assessment.

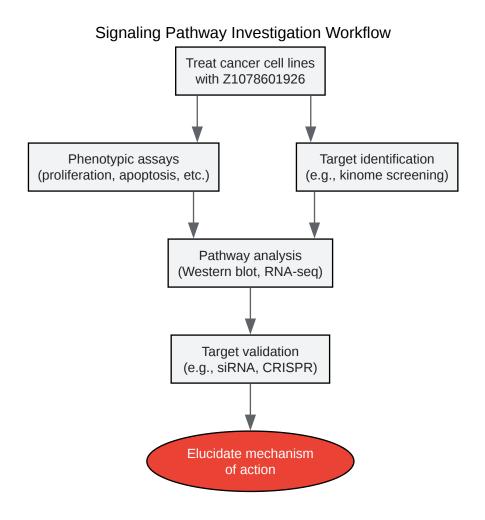
Signaling Pathway Analysis



While specific signaling pathways for **Z1078601926** are not detailed in the public domain, its investigation in cancer trials suggests it may target key oncogenic pathways. A general approach to elucidating its mechanism of action is presented below.

Proposed Investigational Workflow

To identify the signaling pathways affected by **Z1078601926**, a multi-step experimental approach is recommended. This would typically involve treating cancer cell lines with the compound and observing its effects on various cellular processes and signaling molecules.



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Caption: A General Workflow for Investigating the Signaling Pathway of a Novel Compound.

Conclusion







This guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of **Z1078601926**. Adherence to these detailed protocols will enable researchers to generate the necessary data to support further drug development efforts. The outlined workflows offer a systematic approach to characterizing this promising clinical candidate, ensuring a robust understanding of its physicochemical and biological properties.

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